Syringylresinol diacetate
Description
Contextualizing Syringylresinol Diacetate within Lignan (B3055560) Chemistry and Natural Products Research
Lignans (B1203133) are a vast and structurally diverse class of phenolic natural products found throughout the plant kingdom. mdpi.comnih.gov They are formed by the oxidative coupling of two or more phenylpropanoid units, which are simple C6-C3 building blocks derived from the shikimic acid pathway. mdpi.comnih.gov The term "lignan" was first introduced by Haworth in 1942 to describe this family of compounds. mdpi.com
Syringaresinol (B1662434), the parent compound of this compound, is a prominent furofuran-type lignan. nih.gov The "syringyl" designation refers to the presence of two methoxy (B1213986) groups flanking a hydroxyl group on its aromatic rings, a substitution pattern derived from the monolignol sinapyl alcohol. worldscientific.com The acetylation of syringaresinol's two phenolic hydroxyl groups yields this compound. This type of chemical modification is a common strategy in natural products research to create derivatives with potentially enhanced or altered biological activities. ontosight.aimdpi.com
Lignans are classified into several subgroups based on their carbon skeleton and the mode of linkage between the phenylpropanoid units.
| Lignan Subgroup | Description | Example |
| Furofurans | Two phenylpropanoid units linked by a central fused double tetrahydrofuran (B95107) ring system. | Syringaresinol, Pinoresinol (B1678388) |
| Dibenzylbutanes | An acyclic structure with two phenyl groups attached to a butane (B89635) chain. | Secoisolariciresinol |
| Dibenzylbutyrolactones | A five-membered lactone ring with two benzyl (B1604629) substituents. | Matairesinol |
| Arylnaphthalenes | A naphthalene (B1677914) ring system derived from the cyclization of the lignan backbone. | Podophyllotoxin |
| Dibenzocyclooctadienes | An eight-membered ring fused to two phenyl groups. | Schisandrin |
This table provides a simplified classification of major lignan subgroups to contextualize the furofuran structure of syringaresinol. nih.govmdpi.com
Historical Perspectives on the Investigation of Syringyl-type Lignans
The investigation of syringyl-type compounds is deeply connected to the study of lignin (B12514952), the complex polymer that provides structural rigidity to vascular plants. worldscientific.com For a long time, lignins were classified based on their monomeric units: guaiacyl (G) lignin in gymnosperms (softwoods) and a mix of guaiacyl and syringyl (S) lignin in angiosperms (hardwoods). worldscientific.com This led to the early notion that S-lignin, and by extension syringyl-type monomers and lignans, were a relatively recent evolutionary development restricted to flowering plants. nih.gov
However, reports using chemical and histochemical methods began to detect syringyl units in older plant lineages, including lycophytes like Selaginella. nih.govusc.gal This challenged the established timeline and suggested that the ability to produce syringyl compounds evolved independently multiple times in vascular plants. nih.govoup.com This phenomenon is known as convergent evolution. nih.gov Research has since identified the specific enzymes, such as ferulate 5-hydroxylase (F5H), responsible for syringyl biosynthesis and confirmed that different F5H enzyme families evolved independently in lycophytes and angiosperms to perform the same function. nih.govoup.com
The interest in lignans as discrete molecules, separate from the lignin polymer, grew significantly from the mid-20th century onwards, spurred by their diverse and potent biological activities. mdpi.com The isolation and structural elucidation of numerous lignans, including syringaresinol from various plant sources, have paved the way for more detailed investigations into their chemical and biological properties. nih.gov
Contemporary Significance and Emerging Research Trajectories for Lignan Derivatives
Research interest in lignans has grown exponentially, with a significant majority of scientific papers on the topic published since the year 2000. nih.govfrontiersin.org This surge is driven by the wide range of pharmacological activities attributed to lignans, including antioxidant, anti-inflammatory, antitumor, and antiviral properties. mdpi.commdpi.com
A major trajectory in contemporary research is the synthesis and evaluation of lignan derivatives to improve their therapeutic potential. ontosight.ai The modification of natural lignans, such as through acetylation to form compounds like this compound, is a key strategy. Acetylation can alter a molecule's lipophilicity, which may enhance its ability to cross cell membranes or modify its interaction with specific biological targets. mdpi.comfrontiersin.org For example, studies on other lignans have shown that acetylation can influence their biological effects, such as their ability to inhibit tumor cell growth or modulate immune responses. up.pt
Emerging research in the field employs a variety of advanced methods and approaches as summarized below:
| Research Trajectory | Description | Relevance to Lignan Derivatives |
| Metabolic Engineering | Modifying the biosynthetic pathways in plants or microorganisms to produce specific lignans or novel derivatives in higher quantities. nih.gov | Could be used to overproduce syringaresinol as a precursor for the semi-synthesis of its diacetate. |
| Chemical Synthesis | Developing total or semi-synthetic routes to create complex lignans and their analogues that are difficult to isolate from natural sources. mdpi.com | Enables the creation of this compound and other derivatives for systematic structure-activity relationship studies. |
| In Silico Studies | Using computational methods like molecular docking to predict how lignan derivatives might interact with biological targets such as enzymes or receptors. | Can guide the design of new derivatives with improved binding affinity and specificity. |
| Mechanism of Action Studies | Investigating the specific molecular pathways through which lignans and their derivatives exert their biological effects. mdpi.com | Elucidating how acetylation affects the mechanism of action of syringaresinol at the cellular level. |
These modern approaches are paving the way for the development of lignan-based compounds as potential therapeutic agents. The creation of derivatives like this compound is a fundamental part of this effort, allowing researchers to fine-tune molecular properties in the quest for enhanced biological function. ontosight.aimdpi.com
Structure
3D Structure
Properties
IUPAC Name |
[4-[6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJEJQAGQWOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Phytogeographical Distribution of Syringylresinol Diacetate
Geographic and Ecological Factors Influencing Syringylresinol Diacetate Accumulation
Without confirmed plant sources of this compound, no data exists on the geographic and ecological factors that might influence its accumulation. Generally, the production of secondary metabolites in plants is affected by environmental conditions. However, specific factors impacting the synthesis and storage of this compound are unknown.
The geographical distribution of some plant species that have been studied for other chemical compounds, such as Cirsium setosum, is well-documented. This species is found across Eurasia and has been introduced to North America, thriving in damp meadows and forest-steppes. agroatlas.ru It is distributed throughout the former USSR, including the European part, the Caucasus, southern Siberia, and the northern regions of Central Asia. agroatlas.ru In Russia, Cirsium setosum is common in both European and Asian territories. researchgate.net Its range also extends to East Asia, including China, southern Japan, and Korea. pfaf.org Despite this knowledge of the plant's distribution, a link to the presence of this compound has not been established.
Quantitative Analysis of this compound Across Plant Tissues and Developmental Stages
There is currently no available research providing a quantitative analysis of this compound across different plant tissues (such as roots, stems, leaves, and flowers) or at various developmental stages. Studies on Cirsium species have quantified other phenolic compounds in their inflorescences and aerial parts, but these analyses have not included this compound.
Table 1: Investigated Compounds in Cirsium Species
| Compound Class | Specific Compounds Analyzed | Plant Parts Analyzed | Reference |
| Flavonoids | Apigenin 7-glucoside, Apigenin, Kaempferol 3-rhamnoglucoside | Inflorescences, Leaves | |
| Phenolic Acids | Chlorogenic acid | Inflorescences, Leaves |
This table is for illustrative purposes to show the types of compounds analyzed in related species, as no data for this compound is available.
Elucidation of Syringylresinol Diacetate Biosynthetic Pathways
Precursor Identification and Enzymatic Transformations in Syringyl Lignan (B3055560) Biosynthesis
The synthesis of the core syringylresinol structure is contingent on the availability of its specific monolignol precursor and the action of key enzymes that catalyze its transformation.
The primary precursor for all syringyl (S) lignans (B1203133) is the monolignol sinapyl alcohol. scispace.comscispace.com Its biosynthesis is a multi-step process branching from the general phenylpropanoid pathway. The pathway leading to sinapyl alcohol involves enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), ferulic acid 5-hydroxylase (F5H), and caffeic acid O-methyltransferase (COMT). oup.com
The final and critical step in the formation of sinapyl alcohol is the reduction of its corresponding aldehyde, sinapaldehyde (B192390). nih.gov This reaction is catalyzed by specific dehydrogenases. While cinnamyl alcohol dehydrogenase (CAD) was initially thought to be responsible for reducing both coniferaldehyde (B117026) and sinapaldehyde, a more specific enzyme, sinapyl alcohol dehydrogenase (SAD), was later identified. nih.govnih.gov SAD shows a preferential affinity for sinapaldehyde as a substrate. nih.gov However, research in tobacco plants where SAD was suppressed showed that CAD can compensate for its absence, indicating that CAD is the primary enzyme for S lignin (B12514952) biosynthesis in the woody xylem of angiosperms, while SAD may have a more specialized or secondary role. nih.govresearchgate.net Once formed, these monolignols are oxidized by enzymes like laccases or peroxidases to generate phenoxy radicals, which are the reactive intermediates for the subsequent dimerization step. nsf.gov
The defining structural characteristic of syringylresinol is its furofuran core, which is formed through the oxidative dimerization of two sinapyl alcohol radicals. soton.ac.uk This is not a random process but a highly controlled reaction that dictates the specific stereochemistry of the resulting lignan. The coupling of two monolignol radicals is facilitated by a class of non-enzymatic proteins known as dirigent proteins (DIRs). nsf.govarkat-usa.org
In the absence of DIRs, the coupling of monolignol radicals results in a racemic mixture of products. DIRs impose strict stereo- and regio-selectivity on the dimerization process. nsf.gov The mechanism involves the DIR capturing two monolignol radicals at its active site, orienting them in a specific manner to facilitate an 8-8' linkage, which is characteristic of furofuran lignans like syringylresinol. nsf.govsoton.ac.ukarkat-usa.org This radical-radical coupling is followed by an internal trapping of the resulting quinone methide intermediates to form the stable bicyclic furofuran structure. soton.ac.uk This single-step reaction is remarkably efficient, creating two C-O bonds, one C-C bond, and four stereocenters with high precision. nsf.gov
The final step in the biosynthesis of syringylresinol diacetate is the acetylation of the two hydroxyl groups on the syringylresinol molecule. This process involves the transfer of acetyl groups from a donor molecule, typically acetyl-CoA, to the hydroxyl moieties of the syringylresinol. While the general mechanism of acetylation in plant secondary metabolism is well-understood to be catalyzed by acetyltransferases, specific enzymes responsible for the di-acetylation of syringylresinol have not been extensively characterized in the literature. Structural analysis of various lignins often involves chemical acetylation in laboratory settings to improve solubility and analytical resolution, for example, in NMR spectroscopy. rsc.orgresearchgate.netresearchgate.net However, the specific endogenous enzymes that perform this transformation in vivo to produce this compound as a natural product remain an area for further investigation. The presence of the diacetate form suggests a "tailoring" enzymatic reaction that modifies the core lignan structure, potentially altering its biological activity or transport within the plant.
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level, ensuring its synthesis occurs in the correct tissues, at the appropriate developmental stages, and in response to specific environmental cues.
Transcriptomic studies in various plant species have provided significant insights into the regulation of lignan and lignin biosynthesis. By analyzing gene expression profiles, researchers can identify which genes are activated during the production of these compounds. For instance, studies in wheat, poplar, and sugarcane have demonstrated that the genes encoding the key enzymes of the monolignol biosynthetic pathway are upregulated in response to stimuli like fungal infection or nutrient deficiency. oup.comnih.govnih.gov
In a study on sugarcane genotypes with varying syringyl to guaiacyl (S/G) lignin ratios, 2019 transcripts were found to be differentially expressed. nih.gov These included genes for monolignol pathway enzymes, transporters, and dirigent proteins. nih.gov Similarly, in poplar roots under boron deficiency, genes for PAL, CCR, CAD, COMT, and F5H were upregulated, correlating with increased lignin accumulation. nih.gov In flax, the expression of a pinoresinol-lariciresinol reductase (PLR) gene, LuPLR1, was positively correlated with lignan accumulation during seed development. tandfonline.com While these studies focus on the broader pathways, they provide a framework for identifying the specific gene sets involved in syringylresinol production. Silencing key genes, such as PLR in Forsythia cell cultures, has been shown to alter the lignan profile, leading to an accumulation of precursors like pinoresinol (B1678388). nih.gov
| Gene/Enzyme | Plant Species | Observed Regulation/Function | Reference |
|---|---|---|---|
| Sinapyl Alcohol Dehydrogenase (SAD) | Tobacco (Nicotiana tabacum) | Preferentially reduces sinapaldehyde. Suppression suggests CAD is the primary enzyme for S lignin biosynthesis in xylem. | nih.gov |
| Cinnamyl Alcohol Dehydrogenase (CAD) | Poplar (Populus trichocarpa) | Upregulated under boron deficiency, associated with increased lignin biosynthesis. | nih.gov |
| Dirigent Proteins (DIRs) | Sugarcane (Saccharum spp.) | Differentially expressed in genotypes with high vs. low S/G lignin ratios, indicating a role in controlling monolignol coupling. | nih.gov |
| Pinoresinol-Lariciresinol Reductase (PLR) | Forsythia (Forsythia koreana) | RNAi-mediated silencing led to a loss of downstream lignans and a ~20-fold accumulation of pinoresinol glucoside. | nih.gov |
| Phenylalanine Ammonia-Lyase (PAL) | Wheat (Triticum aestivum) | Expression induced in response to powdery mildew infection, part of the defense-related lignification response. | oup.com |
The expression of lignan biosynthetic genes is orchestrated by a complex network of transcription factors and signaling pathways. Transcription factors from families such as MYB, WRKY, and bHLH are known to bind to promoter regions of pathway genes, thereby activating or repressing their transcription. For example, WRKY transcription factors have been shown to regulate PLR gene expression in flax in response to stress. mdpi.com
Plant hormone signaling pathways also play a crucial role. Phytohormones like jasmonates, salicylic (B10762653) acid, and abscisic acid are often involved in mediating defense responses, which frequently include the reinforcement of cell walls through lignification and the production of antimicrobial lignans. mdpi.com The promoters of many biosynthetic genes contain cis-regulatory elements that are responsive to these hormonal signals, linking environmental stress to a coordinated transcriptional response. Furthermore, microRNAs (miRNAs) have emerged as another layer of regulation, capable of targeting the messenger RNA (mRNA) of biosynthetic genes, such as laccases, for degradation or translational repression, thereby fine-tuning the metabolic flux through the pathway. mdpi.com
The biosynthesis of this compound is a sophisticated and highly compartmentalized process, leveraging the distinct biochemical environments of several subcellular locations to proceed from a primary metabolite to the final complex lignan. This spatial organization is critical for regulating metabolic flux, preventing the diffusion of reactive intermediates, and ensuring the precise construction of the molecule. The pathway originates with the general phenylpropanoid pathway and involves coordinated enzymatic activities in the cytosol, on the membrane of the endoplasmic reticulum, and within the cell wall. nih.gov
The journey begins in the cytosol , where the amino acid L-phenylalanine is converted into cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL). nih.govnih.gov Subsequent early steps of the phenylpropanoid pathway, including the activation of cinnamate derivatives into thioesters by 4-coumarate:CoA ligase (4CL), are also primarily cytosolic. nih.govmdpi.com
The pathway then moves to the endoplasmic reticulum (ER) . The ER membrane serves as a crucial scaffold, anchoring several key enzymes, particularly the cytochrome P450-dependent monooxygenases. frontiersin.org These enzymes, such as Cinnamate 4-hydroxylase (C4H) and Ferulate 5-hydroxylase (F5H), are responsible for the critical hydroxylation and methoxylation reactions that decorate the aromatic ring, ultimately leading to the formation of sinapic acid, the direct precursor to the sinapyl alcohol monolignol. frontiersin.org Evidence suggests these ER-bound enzymes form multi-enzyme complexes, or "metabolons," which facilitate the direct transfer of intermediates from one active site to the next in a process known as metabolic channeling. frontiersin.org This arrangement enhances catalytic efficiency and prevents the release of potentially toxic or reactive intermediates into the cytosol. The reduction of the carboxyl group of the phenylpropanoid precursors, catalyzed by enzymes like cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), also occurs in the cytosol, often in close association with the ER.
Following its synthesis, the monolignol precursor, sinapyl alcohol, is transported across the plasma membrane into the apoplast (cell wall) . It is in this oxidative environment that the final coupling reaction occurs. Cell wall-associated enzymes, specifically laccases and peroxidases, oxidize two molecules of sinapyl alcohol to generate sinapyl alcohol radicals. researchgate.net The stereospecific coupling of these radicals to form (+)-syringylresinol is precisely controlled by Dirigent Proteins (DIRs), which are also localized to the plasma membrane or cell wall. nih.govscispace.com
The final step, the conversion of syringylresinol to this compound, involves the addition of two acetyl groups. This acetylation is catalyzed by an acetyltransferase. While the specific enzyme and its precise location for this reaction on syringylresinol are not definitively established in all species, acyltransferases involved in the modification of plant secondary metabolites are typically found in the cytoplasm. This implies that syringylresinol may be transported back into the cytosol for this final modification before storage or transport.
The table below summarizes the subcellular localization of the key enzyme classes involved in the biosynthetic pathway leading to syringylresinol.
Table 1: Subcellular Compartmentalization of Key Enzymes in Syringylresinol Biosynthesis
| Enzyme/Protein | Abbreviation | Reaction Catalyzed | Predominant Subcellular Location |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | L-phenylalanine → Cinnamic acid | Cytosol |
| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Endoplasmic Reticulum |
| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | Cytosol / ER-associated |
| Ferulate 5-hydroxylase | F5H | Ferulic acid → 5-hydroxyferulic acid | Endoplasmic Reticulum |
| Cinnamoyl-CoA Reductase | CCR | Cinnamoyl-CoAs → Cinnamaldehydes | Cytosol |
| Cinnamyl Alcohol Dehydrogenase | CAD | Cinnamaldehydes → Monolignols (e.g., Sinapyl alcohol) | Cytosol |
| Peroxidases / Laccases | Oxidation of monolignols | Cell Wall / Apoplast | |
| Dirigent Proteins | DIRs | Stereoselective coupling of monolignol radicals | Cell Wall / Plasma Membrane |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Syringylresinol |
| (+)-Syringylresinol |
| L-phenylalanine |
| Cinnamic acid |
| p-Coumaric acid |
| p-Coumaroyl-CoA |
| Ferulic acid |
| 5-hydroxyferulic acid |
| Sinapic acid |
Chemical Synthesis and Derivatization Strategies for Syringylresinol Diacetate
Total Synthesis Approaches to Syringylresinol and its Acetylated Derivatives
The total synthesis of syringylresinol and its subsequent acetylation to form syringylresinol diacetate represents a significant challenge in organic chemistry, primarily due to the complexity and stereochemical intricacy of the lignan (B3055560) scaffold. uw.edu.plchim.it Lignans (B1203133) are a diverse class of natural products formed by the dimerization of phenylpropanoid units. uw.edu.pl The pursuit of their synthesis is driven by the need to access these molecules for various scientific investigations. chim.itcnrs.frnih.govcaltech.eduubc.canih.gov
A key hurdle in the synthesis of lignans like syringylresinol is the control of stereochemistry. acs.org The development of stereoselective methods is paramount for producing enantiomerically pure compounds. thieme-connect.com Researchers have devised various strategies to address this challenge. One notable approach involves the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. For instance, L-prolinol has been employed as a chiral auxiliary in the photochemical synthesis of aryltetralin lignan analogues, which are structurally related to syringylresinol. uw.edu.pl
Another powerful technique is the use of metal-catalyzed reactions. For example, BF3·OEt2-promoted reductive deoxygenation/epimerization of a cyclic hemiketal has been successfully applied to the synthesis of several tetrahydrofuran (B95107) lignans, demonstrating a versatile route to this class of compounds. acs.org This methodology allows for the controlled formation of the desired stereoisomers. Furthermore, organocatalytic approaches, such as cross-aldol Heck cyclization and transfer hydrogenation, have enabled the enantioselective total synthesis of complex lignans. researchgate.net
The quest for more efficient and versatile synthetic pathways to lignans is an ongoing area of research. iiserpune.ac.in Scientists are constantly exploring new reactions and optimizing conditions to improve yields and stereoselectivity. researchgate.net The development of novel synthetic routes often involves the strategic application of modern synthetic methods. iiserpune.ac.in
For example, intramolecular Heck reactions have been utilized to create the spiro quaternary carbon center found in some complex alkaloids, a strategy that could be adapted for certain lignan structures. cnrs.fr Additionally, the development of flow photochemistry has allowed for the multigram-scale synthesis of lignan precursors, overcoming limitations of traditional batch processes. uw.edu.pl The exploration of different catalysts and reaction media continues to be a fruitful avenue for discovering more effective synthetic protocols. researchgate.netiiserpune.ac.in
Semi-synthetic Modifications and Rational Analog Design
Semi-synthetic approaches, which involve the chemical modification of naturally sourced starting materials, offer a practical alternative to total synthesis for generating analogs of this compound. nih.govfiveable.me This strategy leverages the readily available core structure of natural lignans to create a diverse range of derivatives for scientific evaluation. nih.gov
Rational analog design plays a crucial role in this process. By making targeted modifications to the syringylresinol scaffold, researchers can probe structure-activity relationships. nih.gov For example, modifications to the tetrahydrofuran core or the aromatic rings can lead to compounds with altered properties. acs.org This approach allows for the systematic exploration of the chemical space around the parent molecule.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the precision of enzymatic transformations with the practicality of chemical reactions to create efficient and stereoselective synthetic routes. nih.govnih.govbeilstein-journals.org This strategy is particularly valuable for the synthesis of complex molecules like this compound. nih.govrsc.org
Enzymes, such as lipases, can be used for highly selective reactions, such as the desymmetrization of meso-diols, a key step in some synthetic pathways. For instance, the lipase (B570770) SP-435 has been used to provide an acetate (B1210297) precursor in high enantiomeric excess. nih.gov The use of immobilized enzymes in continuous flow processes further enhances the efficiency and scalability of chemoenzymatic methods. d-nb.info This biomimetic approach, which often follows biosynthetic pathways, can provide access to structurally defined oligosaccharides and other complex natural products. nih.govbeilstein-journals.org The integration of biocatalysis into synthetic strategies holds significant promise for the future of complex molecule synthesis. nih.govbeilstein-journals.org
Extraction, Isolation, and Purification Methodologies for Syringylresinol Diacetate
Advanced Extraction Techniques from Botanical Sources
The extraction of syringylresinol diacetate, a derivative of the lignan (B3055560) syringylresinol, from plant matrices involves sophisticated methods that have evolved from traditional solvent-based approaches to more efficient and environmentally friendly "green" technologies.
Conventional solvent extraction remains a fundamental technique for obtaining lignans (B1203133) and their derivatives from plant materials. The efficiency of this process is highly dependent on several key parameters that must be optimized to maximize the yield of this compound. nih.gov
Key parameters for optimization include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. frontiersin.orgmdpi.com For lignans, which are polyphenolic compounds, polar solvents or aqueous mixtures of alcohols like ethanol (B145695) and methanol (B129727) are commonly employed. nih.gov The addition of acetate (B1210297) groups in this compound suggests a potential shift in polarity, which may necessitate adjustments to the solvent system.
The optimization process often involves a systematic approach, such as Response Surface Methodology (RSM), to identify the ideal combination of these parameters. frontiersin.org For instance, in the extraction of similar phenolic compounds, optimized conditions have been found to significantly enhance recovery. frontiersin.orgscielo.br
Table 1: Key Parameters for Optimization of Solvent-Based Extraction
| Parameter | Description | Typical Range for Lignans | Rationale for Optimization |
| Solvent Type | The choice of solvent is critical and is based on the polarity of the target compound. | Ethanol, Methanol, Acetone, and their aqueous mixtures. nih.govmdpi.com | To match the polarity of this compound for maximum solubility and extraction efficiency. |
| Solvent Concentration | The ratio of solvent to water can be adjusted to fine-tune the polarity of the extraction medium. | 50-80% alcohol in water is often effective for phenolic compounds. frontiersin.orgmdpi.com | To optimize the extraction of the diacetate derivative, which may be less polar than its parent compound. |
| Temperature | Higher temperatures can increase solvent efficiency and diffusion rates. | 20-60°C. frontiersin.orgnih.gov | To enhance extraction kinetics without causing thermal degradation of the compound. |
| Extraction Time | The duration of the contact between the solvent and the plant material. | 30 minutes to several hours. frontiersin.org | To ensure complete extraction while minimizing energy consumption and the risk of compound degradation. |
| Solid-to-Liquid Ratio | The ratio of the mass of the plant material to the volume of the solvent. | 1:10 to 1:50 g/mL. | To ensure adequate solvent penetration and efficient mass transfer of the target compound. |
In recent years, there has been a significant shift towards green extraction technologies that offer advantages such as reduced solvent consumption, shorter extraction times, and lower environmental impact. ncsu.edu These methods are increasingly being applied to the extraction of bioactive compounds, including lignans.
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govrsc.org Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. mdpi.com Its solvating power can be tuned by altering the temperature and pressure, allowing for selective extraction. nih.gov For the extraction of moderately polar lignans, a co-solvent such as ethanol is often added to the supercritical CO2 to enhance its polarity and improve extraction efficiency. semanticscholar.org The low moisture content (<10%) and small particle size of the plant material are important for optimal SFE performance. mdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, which accelerates the extraction process. ncsu.eduresearchgate.net The direct and efficient heating of the sample matrix leads to the rupture of plant cells and enhances the release of target compounds into the solvent. nih.govsairem.com This results in significantly shorter extraction times and reduced solvent consumption compared to conventional methods. semanticscholar.org MAE is considered an environmentally friendly technique due to its lower energy consumption. ncsu.edu For thermosensitive compounds, vacuum microwave-mediated extraction (VMME) can be employed to lower the extraction temperature and prevent degradation. nih.govsemanticscholar.org
Table 2: Comparison of Green Extraction Technologies for Lignans
| Technology | Principle | Advantages | Typical Conditions for Lignans |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a solvent. | Environmentally friendly, high selectivity, no solvent residue. mdpi.com | Temperature: 35-60°C; Pressure: ~400 bar; Co-solvent: Ethanol. nih.gov |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Shorter extraction times, reduced solvent use, lower energy consumption. ncsu.eduresearchgate.net | Microwave Power: 60-360W; Time: 3-9 minutes. researchgate.net |
Chromatographic Separation and Fractionation Techniques
Following extraction, the crude extract containing this compound must undergo purification to isolate the compound of interest from other co-extracted substances. Chromatographic techniques are indispensable for this purpose, offering high-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation, identification, and quantification of lignans and their derivatives. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for the analysis of phenolic compounds. researchgate.net
Method development for the analysis of this compound would involve the optimization of several parameters to achieve good resolution and peak shape.
Table 3: Parameters for HPLC Method Development
| Parameter | Description | Typical Conditions for Lignans |
| Stationary Phase | The solid support in the chromatography column. | C18 or C8 reversed-phase columns. researchgate.net |
| Mobile Phase | The solvent that moves the sample through the column. | A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsigmaaldrich.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5-1.5 mL/min. |
| Column Temperature | Can affect the viscosity of the mobile phase and the kinetics of separation. | Often maintained at a constant temperature, e.g., 30-40°C. |
| Detection | The method used to detect the compound as it elutes from the column. | UV detection at a wavelength where the compound absorbs strongly (e.g., around 280 nm for phenolic compounds). researchgate.net Mass spectrometry (MS) can be coupled with HPLC for structural identification. researchgate.net |
Gas Chromatography (GC) is another high-resolution separation technique, but it is typically used for volatile and thermally stable compounds. researchgate.net For non-volatile compounds like lignans, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net Silylation, which involves replacing the active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common derivatization method for lignans prior to GC analysis. researchgate.net
GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the identification of lignans in complex mixtures. researchgate.netnih.gov While GC might not be the primary method for the preparative isolation of this compound, it is a valuable analytical tool for qualitative and quantitative analysis of the purified compound and for profiling related volatile compounds in the extract.
For the isolation of larger quantities of pure compounds, preparative scale chromatographic techniques are employed. Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative separation of natural products. nih.govnih.gov CCC avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample. nih.gov The separation is based on the partitioning of the solute between two immiscible liquid phases. nih.gov
The selection of a suitable two-phase solvent system is crucial for a successful CCC separation. nih.gov This is often achieved through preliminary shake-flask experiments to determine the partition coefficient (K) of the target compound. A K value between 0.5 and 2.0 is generally considered ideal. nih.gov CCC has been successfully used for the preparative isolation of syringin, a related compound, demonstrating its potential for the purification of this compound. nih.gov
Other preparative scale techniques include flash chromatography and preparative HPLC, which can be scaled up from analytical methods to handle larger sample loads. researchgate.netmdpi.com
Preparative Scale Purification and Crystallization Protocols for this compound
The efficient isolation and purification of this compound on a preparative scale are crucial for its further study and potential applications. Methodologies primarily involve chromatographic techniques to separate the compound from complex mixtures, followed by crystallization to achieve high purity. The choice of specific protocols is often dictated by the source of the compound, whether from direct extraction and acetylation of natural sources or from synthetic routes.
Preparative scale purification of this compound, a derivative of the naturally occurring lignan syringaresinol (B1662434), typically employs column chromatography. While specific detailed protocols for the diacetate are not extensively documented in publicly available literature, general principles for the purification of acetylated lignans can be applied. Flash chromatography is a commonly utilized technique for the efficient separation of medium-polarity compounds like this compound from reaction mixtures or crude extracts.
The selection of the stationary and mobile phases is critical for successful separation. Silica gel is a common choice for the stationary phase in normal-phase chromatography. The mobile phase, a solvent system, is carefully chosen to achieve optimal separation of the target compound from impurities. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For instance, a solvent system of n-hexane-ethyl acetate, with an increasing gradient of ethyl acetate, can be employed to first elute non-polar impurities, followed by the desired this compound.
Table 1: Illustrative Preparative Flash Chromatography Parameters for Acetylated Lignans
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | n-Hexane:Ethyl Acetate (gradient) |
| Initial Gradient | 90:10 (v/v) |
| Final Gradient | 60:40 (v/v) |
| Detection | UV at 280 nm |
| Typical Loading | 1-10 g of crude material per 100 g silica |
This table presents a generalized protocol based on common practices for the purification of similar acetylated natural products and should be optimized for specific sample matrices.
Following chromatographic purification, crystallization is the definitive step to obtain this compound in a highly pure, crystalline form. The choice of solvent is the most critical parameter for successful crystallization. A suitable solvent should dissolve the compound when hot but have low solubility for it at room temperature or below, allowing for the formation of well-defined crystals upon cooling.
For moderately polar compounds like this compound, common solvents for crystallization include ethanol, methanol, or mixtures of solvents such as ethyl acetate/hexane or dichloromethane/hexane. The process typically involves dissolving the purified compound in a minimal amount of the hot solvent to create a saturated solution. This solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to maximize crystal formation. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
Table 2: Potential Crystallization Solvents for this compound
| Solvent/Solvent System | Rationale | Expected Crystal Morphology |
| Ethanol | Good solubility at high temperatures, lower at cold temperatures for many lignans. | Needles or prisms |
| Methanol | Similar properties to ethanol, may offer different crystal packing. | Plates or needles |
| Ethyl Acetate / n-Hexane | A polar solvent for dissolution and a non-polar anti-solvent to induce crystallization. | Fine needles or powder |
| Dichloromethane / n-Hexane | Similar to ethyl acetate/hexane, useful for compounds with moderate polarity. | Small prisms or plates |
This table provides potential solvent systems based on the general principles of crystallization for phenolic diacetates. The optimal solvent and conditions must be determined empirically.
Spectroscopic and Advanced Structural Elucidation of Syringylresinol Diacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of syringylresinol diacetate. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise chemical environment of each proton and carbon atom can be determined.
¹H-NMR Spectroscopy: The proton NMR spectrum reveals key structural features. The protons on the central furofuran ring (H-α, H-β, H-γ) appear in the aliphatic region, typically between 3.0 and 5.0 ppm. The benzylic protons (H-α) are characteristically downfield due to their position adjacent to both an oxygen atom and an aromatic ring. The four equivalent aromatic protons (H-2') show a singlet in the aromatic region (around 6.6 ppm in the parent compound), and the twelve protons of the four equivalent methoxy (B1213986) groups (OCH₃) present as a sharp singlet around 3.8 ppm. Upon acetylation, the introduction of two acetate (B1210297) groups adds a singlet corresponding to the six methyl protons (CH₃) in the upfield region, typically around 2.3 ppm.
¹³C-NMR Spectroscopy: The carbon spectrum corroborates the ¹H-NMR data. The carbons of the furofuran ring (C-α, C-β, C-γ) resonate between approximately 54 and 86 ppm. The aromatic carbons show signals in the range of 103-148 ppm, and the methoxy carbons appear around 56 ppm. Acetylation introduces new signals for the acetate carbonyl carbons (C=O) at approximately 168-170 ppm and the acetate methyl carbons (CH₃) around 20-21 ppm.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguous assignments.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the furofuran ring system by showing correlations between H-α, H-β, and the H-γ protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the signal of its attached proton.
Based on data from the parent compound, (+)-syringaresinol, the following table outlines the expected NMR assignments. thescipub.com
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| α | ~85.9 | ~4.7 (d, J=~4.5) | C-β, C-γ, C-1', C-2', C-6' |
| β | ~54.3 | ~3.1 (m) | C-α, C-γ, C-1' |
| γ | ~71.7 | ~4.2 (dd, J=~9.0, 7.0), ~3.8 (dd, J=~9.0, 3.5) | C-α, C-β |
| 1' | ~132.0 | - | - |
| 2' | ~102.8 | ~6.6 (s) | C-α, C-4', C-6', OCH₃ |
| 3' | ~147.1 | - | - |
| 4' | ~134.5 | - | - |
| OCH₃ | ~56.4 | ~3.8 (s) | C-3', C-5' |
| OCOCH₃ (C=O) | ~169.0 | - | - |
| OCOCH₃ | ~20.5 | ~2.3 (s) | C=O |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is essential for determining the molecular weight and formula of this compound and for gaining structural information through fragmentation analysis. The molecular formula is C₂₆H₃₀O₁₀, corresponding to a molecular weight of 502.5 g/mol . chemfaces.comshqcse.com
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide a highly accurate mass measurement, confirming the elemental composition. The expected [M+H]⁺ ion would be observed at m/z 503.1866 and the [M+Na]⁺ adduct at m/z 525.1686.
Tandem mass spectrometry (MS/MS) analysis induces fragmentation of the molecular ion, providing valuable structural clues. The fragmentation pattern for this compound is expected to be influenced by the furofuran core and the acetylated syringyl units. Based on the analysis of the parent compound, syringaresinol (B1662434), key fragmentation pathways would likely involve: thescipub.com
Cleavage of the acetyl groups: A neutral loss of ketene (B1206846) (CH₂CO, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the molecular ion.
Benzylic cleavage: Fission at the Cα-C1' bond, leading to the formation of a stabilized benzylic cation.
Furofuran ring fragmentation: Cleavage of the central ring system.
Expected significant fragment ions in the positive-ion ESI-MS/MS spectrum would include those corresponding to the loss of one or both acetyl groups and fragments representing the syringyl moiety.
| m/z (charge) | Proposed Identity |
|---|---|
| 503.1866 | [M+H]⁺ |
| 525.1686 | [M+Na]⁺ |
| 461.1760 | [M+H - CH₂CO]⁺ |
| 443.1655 | [M+H - CH₃COOH]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
IR and UV-Vis spectroscopy provide rapid information about the functional groups and conjugated systems within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is used to identify characteristic vibrations of specific bonds. For this compound, the most notable difference from its parent compound is the presence of the acetate groups. Key expected absorption bands include:
~1765 cm⁻¹ (strong): A strong C=O stretching vibration characteristic of a phenolic acetate. The absence of a broad O-H stretching band around 3300-3400 cm⁻¹ would confirm the complete acetylation of the phenolic hydroxyls. thescipub.com
~1610, 1510 cm⁻¹: C=C stretching vibrations from the aromatic rings.
~1200 cm⁻¹ (strong): C-O stretching from the acetate ester.
~1125 cm⁻¹: C-O-C stretching from the furofuran ring and methoxy groups. thescipub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, primarily the π-electron systems of the aromatic rings. This compound is expected to show absorption maxima characteristic of its substituted benzene (B151609) rings. Data for the parent compound show maxima at approximately 240 nm and 271 nm. thescipub.com HPLC analysis of the diacetate has utilized a detection wavelength of 227 nm, consistent with strong UV absorbance in this region. chemfaces.com
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Analysis
This compound is a chiral molecule containing multiple stereocenters within its furofuran core. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for analyzing its stereochemistry. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. wikipedia.org
The sign and magnitude of the specific rotation ([α]) are characteristic of a particular stereoisomer. While specific optical rotation values for this compound are not widely reported, the analysis of related lignans (B1203133) confirms the utility of this measurement. For example, the parent compound (+)-syringaresinol is dextrorotatory, indicating it rotates plane-polarized light in a clockwise direction.
Circular Dichroism (CD) provides more detailed stereochemical information by measuring the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), serves as a unique fingerprint for a specific absolute configuration. For furofuran lignans, the CD spectrum is particularly sensitive to the stereochemistry at the benzylic positions (α and α') and the relative orientation of the aromatic rings. Experimental CD spectra are often compared with theoretically calculated spectra to assign the absolute configuration of all stereocenters unambiguously. ekb.eg
Computational Chemistry Approaches to Conformational Analysis and Spectroscopic Prediction
Computational chemistry provides powerful theoretical support for experimental spectroscopic data, aiding in the definitive structural and stereochemical elucidation of this compound. Methods like Density Functional Theory (DFT) are commonly employed to address several key aspects of its structure.
Conformational Analysis: The furofuran ring system and the bonds connecting it to the aromatic rings are flexible. Computational methods can be used to calculate the energies of different possible conformations (conformers) to identify the most stable, low-energy structures that are likely to exist in solution. This information is critical for an accurate interpretation of NMR data, as observed chemical shifts and coupling constants are an average of the populated conformations.
Spectroscopic Prediction: Once the low-energy conformers are identified, their spectroscopic properties can be calculated.
NMR Prediction: Theoretical ¹H and ¹³C chemical shifts can be calculated and compared with experimental values to validate spectral assignments.
Chiroptical Prediction: The theoretical CD and ORD spectra can be calculated for a specific stereoisomer (e.g., the (+)-isomer). Matching the calculated spectrum with the experimental one provides powerful evidence for the assignment of the absolute configuration. wikipedia.org This synergy between experimental chiroptical spectroscopy and computational prediction is a cornerstone of modern stereochemical analysis for complex natural products like this compound.
Biological Activities and Mechanistic Investigations of Syringylresinol Diacetate in Vitro and Animal Studies
In Vitro Pharmacological and Biochemical Effects
Extensive literature searches did not yield specific studies on the in vitro pharmacological and biochemical effects of Syringylresinol diacetate. The following subsections detail the lack of available data for the specified assays and activities.
Receptor Binding and Enzyme Inhibition Studies
There is currently no publicly available scientific literature detailing the receptor binding profile or enzyme inhibition properties of this compound.
Cellular Signaling Pathway Modulation and Crosstalk
No studies were identified that investigated the effects of this compound on specific cellular signaling pathways or the potential for crosstalk between different signaling cascades.
Evaluation of Antioxidant and Anti-inflammatory Properties
While the parent compound, syringylresinol, has been investigated for such properties, no specific studies evaluating the antioxidant and anti-inflammatory activities of this compound were found in the available literature.
Cytotoxicity and Antiproliferative Activities in Cell Lines
There is no available data from in vitro studies assessing the cytotoxicity or antiproliferative effects of this compound against any tested cell lines.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Specific structure-activity relationship (SAR) studies for this compound and its direct analogs are not extensively reported in the current scientific literature. However, general SAR principles for furofuran lignans (B1203133), the structural class to which syringaresinol (B1662434) belongs, can provide valuable insights into the potential impact of structural modifications on biological activity.
Furofuran lignans are characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. nih.govnih.gov The biological activities of these compounds are influenced by the nature and position of substituents on the aryl groups, as well as the stereochemistry of the furofuran ring. jst.go.jp
Influence of Aryl Substituents:
The substitution pattern on the two aryl rings is a key determinant of the biological activity of furofuran lignans. For syringaresinol, the presence of methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups on the phenyl rings is crucial for its antioxidant and anti-inflammatory properties.
Hydroxyl Groups: The phenolic hydroxyl groups are generally considered essential for the radical scavenging and antioxidant activities of polyphenolic compounds. Acetylation of these hydroxyl groups to form this compound would likely alter its antioxidant capacity. The diacetate derivative may act as a prodrug, being hydrolyzed in vivo to release the active syringaresinol.
Stereochemistry of the Furofuran Ring:
The stereochemistry of the furofuran core is another critical factor influencing the biological effects of this class of lignans. Different stereoisomers of furofuran lignans have been shown to exhibit varying potencies in biological assays. jst.go.jp For instance, studies on other furofuran lignans have demonstrated that the relative configuration of the aryl groups (equatorial or axial) can significantly impact their activity.
While a detailed SAR study for this compound is not available, it can be hypothesized that modifications to the acetate (B1210297) groups, such as altering the ester chain length or introducing different functional groups, would impact its pharmacokinetic properties and potentially its biological activity. Further research is needed to systematically evaluate the SAR of this compound and its analogs to optimize their therapeutic potential.
Advanced Analytical and Quantitative Methods for Syringylresinol Diacetate
Development of Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS/MS)
The accurate detection and quantification of Syringylresinol diacetate, particularly at trace levels in complex biological and environmental matrices, necessitates the use of highly sensitive and selective analytical techniques. Hyphenated chromatographic and mass spectrometric methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), have emerged as the gold standard for such analyses. These techniques offer superior resolution, specificity, and sensitivity compared to conventional methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the analysis of moderately polar and thermally labile compounds like this compound. The development of a robust LC-MS/MS method involves the careful optimization of several key parameters to achieve the desired sensitivity and selectivity.
A typical LC-MS/MS method for this compound would involve reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of this compound |
| Product Ions (Q3) | Specific fragment ions of this compound |
| Collision Energy | Optimized for maximum fragmentation |
| Dwell Time | 100 ms |
This table presents a hypothetical but representative set of parameters. Actual values would need to be determined empirically during method development.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
For the analysis of volatile or semi-volatile compounds, or those that can be derivatized to become volatile, GC-MS/MS offers excellent chromatographic resolution. A GC-MS/MS method for a related lignan (B3055560), epipinoresinol, has been developed, providing a template for this compound analysis. The validation of such a method would include assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
Derivatization is often a crucial step in preparing lignans (B1203133) for GC-MS analysis to increase their volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl groups.
Table 2: Potential GC-MS/MS Parameters for Derivatized this compound
| Parameter | Condition |
| Gas Chromatography | |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | Temperature gradient optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| MRM Transitions | Specific precursor-to-product ion transitions for the derivatized analyte |
This table outlines potential parameters based on methods for similar compounds. Specific conditions would require optimization.
Application of Metabolomics and Flux Analysis for Biosynthetic Pathway Elucidation
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the complex biosynthetic pathways leading to the formation of this compound. By employing untargeted or targeted metabolomic profiling, researchers can identify and quantify a wide range of metabolites, including precursors, intermediates, and final products of the lignan biosynthetic pathway.
Recent studies on Forsythia species, known producers of lignans, have utilized UPLC-ESI-QQQ-MS/MS techniques for metabolome analysis. These studies have successfully identified numerous metabolites, including various lignans and their precursors, and have explored the correlations between different compounds to infer biosynthetic relationships. Such an approach can be directly applied to elucidate the specific pathway leading to this compound in plants where it is present.
Flux analysis, often used in conjunction with metabolomics, can provide quantitative insights into the rates of metabolic reactions. By introducing isotopically labeled precursors (e.g., ¹³C-labeled phenylalanine or coniferyl alcohol) into a biological system, the flow of these labels through the biosynthetic network can be traced. This allows for the determination of metabolic fluxes and the identification of rate-limiting steps and regulatory points in the pathway to this compound.
Table 3: Key Metabolites in the Lignan Biosynthetic Pathway Potentially Leading to Syringylresinol
| Metabolite Class | Example Compounds | Role in Biosynthesis |
| Phenylpropanoid Precursors | Phenylalanine, Cinnamic acid, Coniferyl alcohol | Building blocks for the lignan backbone |
| Monolignols | Sinapyl alcohol | Direct precursor to syringyl-type lignans |
| Furofuran Lignans | Pinoresinol (B1678388), Lariciresinol (B1674508) | Intermediates in the formation of various lignans |
| Dibenzylbutane Lignans | Secoisolariciresinol | Further downstream intermediates |
This table highlights key classes of compounds that would be targeted in a metabolomics study of Syringylresinol biosynthesis.
Quality Control and Standardization Protocols for this compound in Complex Matrices
The development of robust quality control (QC) and standardization protocols is essential for ensuring the consistency and efficacy of natural products and other materials containing this compound. These protocols are particularly crucial when dealing with complex matrices, such as plant extracts, where the concentration of the target analyte can vary significantly.
Standardization protocols for this compound would typically involve the use of a validated analytical method, such as the LC-MS/MS or GC-MS/MS methods described previously, to accurately quantify the compound. A key component of this is the availability of a certified reference material (CRM) of this compound to be used for calibration and as a standard for comparison.
Key aspects of a quality control and standardization protocol include:
Raw Material Identification and Authentication: Proper botanical identification of the plant source is the first step to ensure the correct starting material.
Extraction Procedure Optimization: The efficiency of the extraction process must be consistent to ensure reproducible yields of this compound.
Chromatographic Fingerprinting: In addition to quantifying the specific analyte, chromatographic fingerprinting can provide a holistic view of the chemical profile of the extract, ensuring batch-to-batch consistency.
Quantitative Analysis: A validated quantitative method is used to determine the exact concentration of this compound in the final product.
Stability Testing: Assessing the stability of this compound in the extract or final product under various storage conditions is crucial to establish a shelf-life.
Table 4: Example of a Quality Control Specification for a Plant Extract Containing this compound
| Parameter | Specification | Test Method |
| Identity | Conforms to the chromatographic profile of an authenticated reference sample | HPLC/TLC |
| Assay (this compound) | Not less than 0.5% w/w | Validated LC-MS/MS method |
| Loss on Drying | Not more than 5.0% | Gravimetry |
| Heavy Metals | Lead: NMT 10 ppm, Arsenic: NMT 3 ppm, Mercury: NMT 1 ppm | ICP-MS |
| Microbial Limits | Total aerobic microbial count: NMT 1000 cfu/g, Total yeast and mold count: NMT 100 cfu/g | Plate Count |
This table provides an illustrative example of QC specifications. The actual parameters and limits would depend on the specific application and regulatory requirements.
Ecological Roles and Plant Physiological Significance of Syringylresinol Diacetate
Role in Plant Defense Mechanisms Against Biotic and Abiotic Stressors
Syringylresinol diacetate is believed to contribute to plant defense through a combination of antioxidant, antimicrobial, and signaling activities, largely inferred from the properties of syringaresinol (B1662434) and the known effects of acetylating phenolic compounds. Lignans (B1203133), as a class of compounds, are integral to plant defense mechanisms. techscience.com
Antioxidant Activity: Phenolic compounds like syringaresinol are effective antioxidants, capable of scavenging harmful reactive oxygen species (ROS) that accumulate during periods of biotic and abiotic stress. nih.govnih.gov This antioxidant capacity helps protect cellular components from oxidative damage. The acetylation of hydroxyl groups in syringaresinol to form the diacetate may modulate this antioxidant potential.
Antimicrobial and Antiviral Properties: Syringaresinol has demonstrated a range of biological activities, including antibacterial and antiviral effects. nih.gov These properties are crucial for defending against invading pathogens. For instance, research on syringaresinol-derived glucosides has indicated their ability to inhibit the replication of the tobacco mosaic virus. nih.gov While specific studies on the diacetate are not prevalent, it is plausible that it retains or has modified antimicrobial activities.
Stress Response Signaling: Changes in the composition of the plant cell wall, including the acetylation of its components, can act as signals that trigger plant defense responses. frontiersin.org A modified cell wall, potentially through the incorporation or release of compounds like this compound, can be perceived by the plant as a sign of damage or attack, leading to the activation of defense pathways. mdpi.com For example, a reduction in the acetylation of the cell wall polysaccharide xylan (B1165943) has been shown to increase resistance to certain fungal pathogens. frontiersin.org This suggests that the acetylation status of cell wall components is monitored by the plant's immune system.
The table below summarizes research findings on the impact of lignans and cell wall acetylation on plant defense, providing a basis for the presumed role of this compound.
| Compound/Modification | Organism(s) Studied | Observed Effect | Implication for Defense |
| Syringaresinol | General | Antioxidant, anti-inflammatory, antibacterial, antiviral activities nih.govnih.gov | Direct defense against pathogens and mitigation of stress-induced damage. |
| Reduced Xylan Acetylation | Arabidopsis thaliana | Increased resistance to necrotrophic and biotrophic fungi frontiersin.org | Acetylation patterns of cell wall components are involved in modulating immune responses. |
| Overexpression of Fungal Acetyl Xylan Esterases | Arabidopsis thaliana | Increased resistance to pathogenic fungi frontiersin.org | De-acetylation of cell wall polymers can trigger plant innate immunity. |
| Phenylpropanoids | Avocado (Persea americana) | Association with stress tolerance and cell wall reinforcement nih.govmdpi.com | Precursors to lignans like syringaresinol are integral to stress response. |
Contributions to Lignification Processes and Plant Cell Wall Integrity
This compound is intrinsically linked to the process of lignification and the maintenance of cell wall integrity due to its origin from the phenylpropanoid pathway, which is responsible for the synthesis of lignin (B12514952) monomers. osti.gov
Lignin Precursor: Syringaresinol is a dimer of sinapyl alcohol, one of the primary monolignols that polymerize to form lignin, specifically the syringyl (S) lignin units. osti.gov S-lignin is characteristic of angiosperms and contributes to the structural rigidity of the cell wall, facilitates water transport, and provides a physical barrier against pathogens. The presence of syringaresinol and its derivatives within the plant suggests their role as intermediates or components in the lignification process.
Acetylation of Lignin: Acetyl groups are known to be present in the lignin of various plants, attached to the side chain of the lignin monomers. frontiersin.org While the precise function of lignin acetylation is not fully understood, it is thought to influence the physical and chemical properties of the lignin polymer, potentially affecting its interactions with other cell wall components and its digestibility. The existence of this compound suggests a mechanism for the incorporation of acetylated units into the lignan (B3055560) or lignin structure.
Cell Wall Integrity: The plant cell wall is a dynamic structure that is constantly monitored for damage. mdpi.com Alterations in lignin composition or the acetylation of cell wall polymers can be perceived as a compromise to cell wall integrity, triggering compensatory responses. nih.gov For example, modifications in both lignin composition and xylan O-acetylation have been shown to induce changes in cell wall composition and extractability without compromising plant growth, indicating a sophisticated regulatory network. nih.govresearchgate.net
The following table outlines the connection between syringylresinol-related compounds and cell wall processes.
| Compound/Process | Key Function/Observation | Relevance to Cell Wall Integrity |
| Syringaresinol | Dimer of the monolignol sinapyl alcohol. | A building block for lignans and potentially integrated into the lignin polymer. |
| Syringyl (S) Lignin | A major type of lignin in angiosperms, derived from sinapyl alcohol. | Provides structural support and rigidity to the secondary cell wall. |
| Lignin Acetylation | Presence of acetyl groups on lignin monomers. frontiersin.org | May alter the properties of the lignin polymer, affecting cell wall flexibility and interactions. |
| Phenylpropanoid Pathway | Biosynthetic pathway for monolignols and lignans. osti.gov | Central to the production of components necessary for cell wall fortification and stress tolerance. nih.govmdpi.com |
Allelopathic Interactions and Ecological Impact within Plant Communities
Allelopathy refers to the chemical interactions between plants, where one plant releases compounds that affect the growth and development of neighboring plants. researchgate.net Lignans and other phenolic compounds are frequently implicated as allelochemicals. researchgate.net
Phytotoxic Activity: Various lignans have been shown to possess phytotoxic properties, inhibiting the germination and growth of other plant species. researchgate.netopenbioactivecompoundjournal.com For example, the lignans dihydrodiconiferyl alcohol and lariciresinol (B1674508) have been demonstrated to negatively affect the metabolism of lettuce (Lactuca sativa). researchgate.netopenbioactivecompoundjournal.com While direct studies on this compound are scarce, its structural similarity to other allelopathic lignans suggests it may have similar activities. The release of such compounds into the soil, either through root exudation or decomposition of plant litter, can influence the composition of the surrounding plant community. nih.gov
Modification of Biological Activity through Acetylation: The acetylation of syringaresinol could alter its solubility, stability, and mobility in the soil environment, potentially enhancing or modifying its allelopathic effects. Acetylation can change the polarity of a molecule, which in turn can affect its uptake by other plants and its interaction with soil microorganisms.
Ecological Significance: The production and release of allelochemicals like this compound can provide a competitive advantage to the producing plant by suppressing the growth of competitors. nih.gov This can play a significant role in shaping the structure and dynamics of plant communities, influencing species distribution and succession. mdpi.com
The table below provides examples of the allelopathic potential of related compounds, suggesting a possible role for this compound.
| Allelochemical(s) | Source Plant(s) | Target Plant(s) | Observed Allelopathic Effect |
| Dihydrodiconiferyl alcohol, Lariciresinol | Not specified | Lactuca sativa (Lettuce) | Inhibition of germination and seedling development. researchgate.netopenbioactivecompoundjournal.com |
| Phenolic Compounds | Various | Various | Inhibition of seed germination and seedling growth. nih.govmdpi.com |
| Volatile Organic Compounds (including terpenes) | Pinus halepensis (Aleppo Pine) | Lactuca sativa, Linum strictum | Reduction in seed germination and root growth. nih.gov |
| Caffeic acid, Syringic acid, Vanillic acid, p-Coumaric acid, Ferulic acid | Festulolium genotypes | Eruca sativa (Rocket) | Inhibitory effect on germination and seedling growth. nih.gov |
Biotechnological Production and Metabolic Engineering of Syringylresinol Diacetate
Genetic Engineering of Plant Systems for Enhanced Accumulation
Genetic engineering of plants holds considerable promise for increasing the yield of specific secondary metabolites. This typically involves the overexpression of key biosynthetic genes or the downregulation of competing pathways. For a compound like syringylresinol diacetate, this would first require the identification and characterization of the specific enzymes involved in its formation from precursor molecules within the phenylpropanoid pathway.
Future research in this area would likely focus on:
Identifying and cloning the genes that encode the enzymes responsible for the synthesis of syringylresinol and its subsequent acetylation to form this compound.
Overexpressing these genes in a suitable plant host to increase the metabolic flux towards the desired compound.
Utilizing CRISPR/Cas9 or RNAi technologies to silence genes that divert precursors to other metabolic pathways, thereby channeling more resources towards this compound synthesis.
Recombinant Microorganism Production Platforms (e.g., Yeast, E. coli) for Sustainable Biosynthesis
Recombinant DNA technology allows for the transfer of plant biosynthetic pathways into microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast). These platforms offer advantages such as rapid growth, scalability, and independence from geographical and climatic constraints that affect plant cultivation.
A theoretical metabolic engineering strategy in a microbial host for this compound production would involve:
Heterologous expression of all the necessary plant genes for the complete biosynthetic pathway of this compound.
Optimizing precursor supply within the microbial host to ensure the availability of necessary building blocks.
Fine-tuning enzyme expression levels to balance the pathway and avoid the accumulation of toxic intermediates.
Currently, while the production of other phenylpropanoids like resveratrol (B1683913) has been successfully demonstrated in engineered microbes, specific data on the production of this compound in such systems is not available.
Plant Cell Culture and Bioreactor Systems for Controlled Production
Plant cell culture offers a controlled environment for the production of valuable phytochemicals. By growing plant cells in bioreactors, it is possible to optimize conditions such as nutrient availability, pH, and temperature to maximize the yield of a target compound. This method circumvents the challenges associated with whole plant cultivation, including long growth cycles and susceptibility to environmental changes.
The application of this technology to this compound would necessitate:
Establishing a stable and high-yielding cell line from a plant known to produce this compound.
Optimizing the culture medium and growth conditions to specifically enhance the production of the target compound.
Scaling up the process from laboratory flasks to large-scale bioreactors for industrial production.
While the use of bioreactors for plant cell cultivation is a well-established technology for producing various secondary metabolites, specific protocols and yield data for this compound have not been reported in the scientific literature.
Future Research Directions and Translational Opportunities in Syringylresinol Diacetate Research
Emerging Methodologies for Biosynthetic Pathway Deconvolution and Enzyme Discovery
A primary objective in the study of syringylresinol diacetate is the complete elucidation of its biosynthetic pathway. While the fundamental steps of lignan (B3055560) biosynthesis are generally understood, the specific enzymes and regulatory networks that lead to this particular diacetate derivative are yet to be fully characterized. researchgate.nettaylorfrancis.com The advent of emerging methodologies is poised to transform this area of research.
Advanced techniques such as single-cell transcriptomics offer a powerful lens to examine gene expression within individual cells, overcoming challenges in gene discovery that arise from bulk RNA-sequencing. plantae.org This approach can pinpoint specific cell types responsible for biosynthesis and identify candidate genes that may have been previously masked. plantae.org Furthermore, the application of CRISPR/Cas9 gene-editing technology has become a revolutionary tool for functional genomics in plants. frontiersin.org It allows for precise and efficient modification of genes involved in lignin (B12514952) and lignan biosynthesis, enabling researchers to validate the function of newly discovered enzymes and potentially engineer plants with altered lignan profiles. genbreedpublisher.comisaaa.orgresearchgate.net The integration of these methodologies will not only complete our understanding of this compound production in nature but also provide the necessary tools for its heterologous production in microbial or plant-based systems.
Exploration of Untapped Natural Sources and Biodiversity for Novel Lignan Derivatives
The immense biodiversity of the plant kingdom is a vast, largely unexplored repository of novel lignan structures. nih.govnih.gov Although this compound has been identified in several species, a systematic investigation across a broader range of flora, especially from unique and underexplored ecosystems, is anticipated to reveal a multitude of new derivatives. nih.govmdpi.com This search can be strategically guided by chemotaxonomic and metabolomic approaches, which utilize chemical profiling to pinpoint promising plant families for more intensive study. frontiersin.org
High-throughput screening platforms, which merge sophisticated analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) with automated data analysis, are essential for the rapid identification and structural elucidation of new lignan compounds. mdpi.comresearchgate.net The discovery of novel derivatives with distinct stereochemistry or functional group alterations could result in compounds with enhanced bioactivity, improved bioavailability, or other advantageous pharmaceutical characteristics. Recent studies continue to report the isolation of new lignans (B1203133) from various plant sources, highlighting the continuous potential for discovery. researchgate.net
| Emerging Research Methodologies | Application in this compound Research | Potential Outcomes |
| Single-Cell Transcriptomics | Identifies cell-specific gene expression related to biosynthesis. plantae.orgnih.govmdpi.com | Discovery of novel enzymes and regulatory genes. |
| CRISPR/Cas9 Genome Editing | Functional validation of biosynthetic genes by targeted knockout or modification. frontiersin.orggenbreedpublisher.com | Confirmation of enzyme roles; engineered production systems. |
| High-Throughput Screening | Rapid analysis of plant extracts for novel lignan structures. mdpi.comresearchgate.net | Identification of new syringylresinol derivatives with unique properties. |
| Metabolomics & Chemotaxonomy | Guides the selection of plant species for targeted lignan discovery. frontiersin.orgnih.gov | Efficient discovery of untapped natural sources of lignans. |
Computational Design and Predictive Modeling for Novel this compound Analogs
Computational methods are increasingly vital in the drug discovery and development pipeline. academicjournals.orgfrontiersin.org For this compound, in silico modeling presents a potent strategy for designing novel analogs with heightened therapeutic efficacy. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can decipher the critical structural elements of this compound that govern its biological activity. imist.manih.govnih.gov This knowledge can then inform the rational design of new derivatives with optimized properties. imist.ma
Molecular docking simulations can predict the binding interactions between these novel analogs and specific biological targets, such as enzymes or receptors. nih.govmdpi.com This allows for the pre-screening and prioritization of the most promising candidates for chemical synthesis and subsequent biological testing, thereby making the discovery process more efficient. nih.gov The synergy between computational design, predictive modeling, and synthetic chemistry is crucial for developing the next generation of lignan-based therapeutic agents. chemrxiv.orgnih.gov
Interdisciplinary Research Integrating Omics Technologies (Genomics, Proteomics, Metabolomics)
A comprehensive understanding of the biological impacts of this compound necessitates an integrated, multi-omics strategy. nih.govGenomics can uncover genetic variations that affect an individual's response to the compound, laying the groundwork for personalized therapeutic approaches. nih.govProteomics provides a window into the cellular machinery, revealing the protein targets and signaling pathways modulated by this compound. researchgate.netvilniustech.ltnih.govmdpi.com This offers deep mechanistic insights into its mode of action.
Metabolomics , the extensive study of small molecules, delivers a detailed snapshot of the metabolic shifts within cells or organisms after exposure to this compound. nih.govmdpi.comresearchgate.netnih.gov By integrating data from these various "omics" platforms, researchers can build sophisticated models of the compound's biological effects and identify potential biomarkers to monitor its therapeutic efficacy. nih.govnih.govresearchgate.net This systems biology approach is fundamental for translating the encouraging preclinical data on this compound into viable clinical applications. mdpi.com
| Omics Technology | Focus of Study | Contribution to this compound Research |
| Genomics | DNA and gene sequences | Identifies genetic factors influencing response to the compound. nih.gov |
| Proteomics | Proteins and their functions | Reveals protein targets and signaling pathways affected by the compound. researchgate.netnih.govmdpi.com |
| Metabolomics | Metabolites and metabolic pathways | Characterizes metabolic changes induced by the compound, providing a functional readout of its effects. nih.govmdpi.comnih.gov |
| Transcriptomics | RNA and gene expression | Provides insights into the genes that are actively being expressed to produce lignans. cambridge.orgresearchgate.net |
Q & A
Q. How can researchers align this compound studies with existing lignan biosynthesis theories?
- Methodological Answer : Ground experiments in the shikimate/phenylpropanoid pathway framework. Use isotopic labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation into this compound in plant models. Compare biosynthetic gene expression (e.g., dirigent proteins) across tissues via qRT-PCR to contextualize findings within established metabolic pathways .
Q. What factorial design principles optimize multi-variable experiments for this compound derivatization?
- Methodological Answer : Implement a D-optimal design to minimize variance in coefficient estimates while testing acylating agents, reaction times, and solvent systems. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with a confirmation run and characterize derivatives via FTIR and NMR .
Ethical and Reporting Standards
Q. How should researchers document this compound studies to meet FAIR data principles?
- Methodological Answer : Annotate datasets with persistent identifiers (DOIs), detailed metadata (e.g., NMR acquisition parameters), and ontologies (e.g., ChEBI for chemical entities). Use electronic lab notebooks (ELNs) like LabArchives for real-time data sharing. Adhere to journal-specific guidelines for supplementary data archiving, as outlined in Instructions for Authors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
